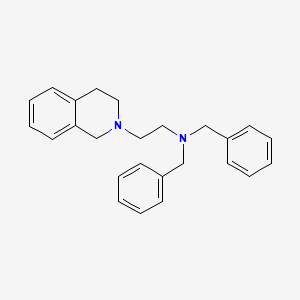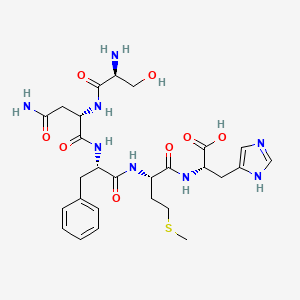![molecular formula C23H32OSi B14215127 {[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane CAS No. 765906-54-5](/img/structure/B14215127.png)
{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane is a complex organosilicon compound characterized by the presence of a naphthalene moiety linked to a butynyl group, which is further connected to a tri(propan-2-yl)silane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane typically involves the coupling of a naphthalene derivative with a butynyl silane precursor. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, which provides high regioselectivity and yield . The reaction conditions often include the use of a copper catalyst, such as copper(I) iodide, in the presence of a base like triethylamine, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to convert alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the silicon center, where groups like halides or alkoxides can replace the propan-2-yl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles such as halides or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while reduction can produce saturated hydrocarbons.
科学研究应用
{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and drug design.
作用机制
The mechanism of action of {[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane involves its interaction with molecular targets through various pathways. The naphthalene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the butynyl group can participate in covalent bonding with nucleophilic sites. The silicon center can also form coordination complexes with metal ions, influencing the compound’s reactivity and biological activity .
相似化合物的比较
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares the naphthalene moiety but differs in its functional groups and overall structure.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Similar in having an alkyne group, but with different substituents and applications.
Di(naphthalen-2-yl)-1,2-diphenylethene: Contains naphthalene units but is used primarily in the study of aggregation-induced emission properties.
Uniqueness
{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane is unique due to its combination of a naphthalene moiety with a butynyl silane group, providing a versatile platform for chemical modifications and applications in various fields.
属性
CAS 编号 |
765906-54-5 |
|---|---|
分子式 |
C23H32OSi |
分子量 |
352.6 g/mol |
IUPAC 名称 |
4-naphthalen-2-ylbut-1-ynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C23H32OSi/c1-18(2)25(19(3)4,20(5)6)24-16-10-9-11-21-14-15-22-12-7-8-13-23(22)17-21/h7-8,12-15,17-20H,9,11H2,1-6H3 |
InChI 键 |
JVNACFAODBIELD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC#CCCC1=CC2=CC=CC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one](/img/structure/B14215046.png)

![Silane, [(4-bromophenyl)methoxy]dimethylphenyl-](/img/structure/B14215055.png)
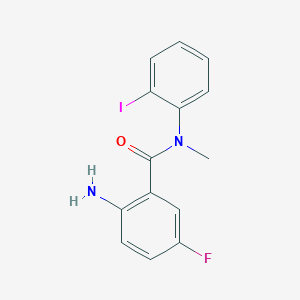
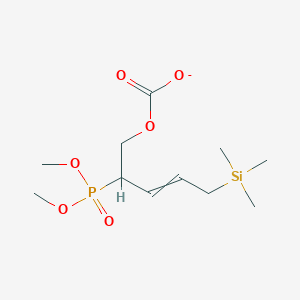




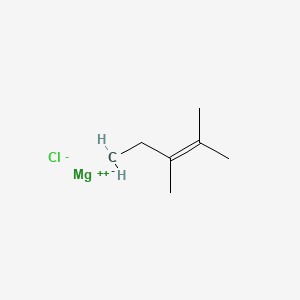
![Thiocyanic acid, [1-[(2-bromophenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14215122.png)
